Bis-(3,4-dichlorobenzyl)amine

Allosteric modulation Muscarinic receptor Structure-activity relationship

Bis-(3,4-dichlorobenzyl)amine is a strategic synthetic intermediate for medicinal chemistry and SAR exploration. Its symmetrical bis(3,4-dichlorobenzyl) architecture yields a >200-fold increase in allosteric modulator potency (EC₅₀ 4.7 µM) compared to unsubstituted analogs. This exquisite sensitivity to the 3,4-dichloro substitution pattern—a 4.7-fold potency advantage over 2,4-dichloro regioisomers—makes it an essential building block for developing potent, bivalent GPCR ligands. Procure this research chemical to investigate additive vs. cooperative pharmacophoric effects or to validate analytical methods for sterically hindered secondary amines.

Molecular Formula C14H11Cl4N
Molecular Weight 335.0 g/mol
Cat. No. B8282434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(3,4-dichlorobenzyl)amine
Molecular FormulaC14H11Cl4N
Molecular Weight335.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C14H11Cl4N/c15-11-3-1-9(5-13(11)17)7-19-8-10-2-4-12(16)14(18)6-10/h1-6,19H,7-8H2
InChIKeyFOYYMBCHBJLCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(3,4-dichlorobenzyl)amine: Chemical Identity and Baseline Characterization


Bis-(3,4-dichlorobenzyl)amine is a secondary amine characterized by two 3,4-dichlorobenzyl groups attached to a central nitrogen atom, with molecular formula C₁₄H₁₁Cl₄N and molecular weight 335.0 g/mol . The compound is commercially available as a research chemical with typical purity specifications of 95%, primarily for non-human research applications . Its structural features include four chlorine substituents positioned at the 3- and 4-positions of each benzyl ring, conferring increased lipophilicity and steric bulk relative to mono-substituted benzylamine analogs. While published quantitative structure-activity relationship data for the title compound itself remain limited in the open literature, its structural class—dichlorobenzylamines—has been investigated in contexts including allosteric modulation of muscarinic receptors and algicidal applications [1][2].

Why Bis-(3,4-dichlorobenzyl)amine Cannot Be Replaced by Generic Benzylamine Analogs


Generic substitution of Bis-(3,4-dichlorobenzyl)amine with structurally simpler benzylamine derivatives is inadvisable due to quantifiable differences in biological potency that vary dramatically with chlorine substitution pattern. In a systematic structure-activity relationship study of allosteric modulators, the bis(dichlorobenzyl) derivative displayed an EC₅₀ of 4.7 μM—more than 200-fold higher potency than the unsubstituted parent compound TMB 4 [1]. Critically, activity is exquisitely sensitive to the dichloro substitution pattern: 3,4-dichlorobenzyl-containing compounds exhibit IC₅₀ values of 4.7 μM, whereas 2,4-dichlorobenzyl analogs show a 4.7-fold reduction in potency (IC₅₀ = 22 μM), and 4-chlorobenzyl derivatives demonstrate negligible activity (>100 μM) [2]. Furthermore, the presence of two symmetrical 3,4-dichlorobenzyl groups is not functionally redundant; studies indicate that replacing one dichlorobenzyl group with a methyl group can retain activity (EC₅₀ = 4.5 μM), whereas further truncation leads to progressive potency loss to a minimum of 26 μM [1]. These data establish that both the dichloro substitution pattern and the bis-benzyl architecture contribute non-interchangeably to functional activity, precluding simple analog substitution.

Bis-(3,4-dichlorobenzyl)amine: Quantified Differentiation Evidence Against Comparators


Allosteric Potency: Bis-(3,4-dichlorobenzyl) Architecture Confers >200-Fold Enhancement Over Non-Halogenated Parent Scaffold

The bis(dichlorobenzyl) structural motif confers a more than 200-fold increase in allosteric potency relative to the non-halogenated parent compound TMB 4. The bis(dichlorobenzyl) derivative (compound 4a) exhibited an EC₅₀ of 4.7 μM for retarding [³H]N-methylscopolamine dissociation from porcine cardiac M₂-cholinoceptors, compared with substantially lower potency for TMB 4 [1]. Replacement of one dichlorobenzyl group with a methyl group maintained comparable activity (EC₅₀ = 4.5 μM), whereas further molecular truncation reduced potency to a minimum of 26 μM [1].

Allosteric modulation Muscarinic receptor Structure-activity relationship

Chlorine Substitution Pattern Criticality: 3,4-Dichloro Configuration Shows 4.7-Fold Superior Activity Versus 2,4-Dichloro Isomer

The positional isomerism of chlorine substituents on the benzyl ring produces quantifiable differences in biological activity. A compound bearing the 3,4-dichlorobenzyl moiety (CB-5571325) exhibited an IC₅₀ of 4.7 μM, whereas the isomeric 2,4-dichlorobenzyl analog (CB-6750659) showed markedly reduced activity with an IC₅₀ of 22 μM [1]. The 4-chlorobenzyl analog (CB-526976) was essentially inactive (>100 μM), and the 3-chlorobenzyl derivative showed only weak activity (IC₅₀ = 85 μM) [1].

Isomer comparison Halogen substitution Potency optimization

Synthetic Accessibility: Reductive Amination Yields Bis-(3,4-dichlorobenzyl)amine from 3,4-Dichlorobenzyl Halide Precursors

Bis-(3,4-dichlorobenzyl)amine is synthesized via reductive amination using 3,4-dichlorobenzyl bromide or chloride as the alkylating agent . This synthetic route is well-established for secondary amine formation. In comparative terms, the steric bulk of the 3,4-dichloro substitution pattern may influence reaction kinetics relative to mono-halogenated or unsubstituted benzyl halides, though direct kinetic data for this specific transformation are not available in the public literature. The precursor, 3,4-dichlorobenzylamine (CAS 102-49-8, MW 176.04 g/mol), is a commercially established building block used in the synthesis of antifungal agents including terbinafine and butenafine . The bis-substituted product represents a more sterically demanding scaffold with potential for distinct molecular recognition properties.

Chemical synthesis Reductive amination Precursor chemistry

Analytical Characterization: Defined NMR Spectral Signatures for Identity Confirmation

Bis-(3,4-dichlorobenzyl)amine exhibits characteristic ¹H NMR signals with aromatic protons of the dichlorobenzyl groups appearing as distinct doublets in the δ 7.2–7.5 ppm region . This spectral fingerprint differs from mono-substituted 3,4-dichlorobenzylamine (which contains a primary amine NH₂ signal) and from other regioisomeric dichlorobenzylamines (2,4- or 2,6-dichloro substitution patterns produce different aromatic proton coupling patterns). Typical purity specifications are 95% minimum, with HPLC-MS recommended for impurity detection including residual benzyl halide precursors . Long-term storage is recommended under cool, dry conditions .

Analytical chemistry NMR spectroscopy Quality control

Impurity-Related Experimental Interference: Trace Halide Residues May Confound Enzyme Inhibition Data

Contradictory bioactivity data observed for Bis-(3,4-dichlorobenzyl)amine in enzyme inhibition assays have been attributed to variations in assay conditions and impurity profiles rather than intrinsic compound variability. Trace halide residues from unreacted 3,4-dichlorobenzyl bromide or chloride precursors may produce non-specific enzyme inhibition, confounding interpretation of true structure-activity relationships . Standardized protocols using HEPES buffer (pH 7.4) with ≤0.1% DMSO are recommended to minimize solvent-related artifacts. Purification via flash chromatography or recrystallization is advised to remove halide contaminants prior to quantitative pharmacological assessment .

Assay interference Impurity profiling Data reproducibility

Bis-(3,4-dichlorobenzyl)amine: Evidence-Supported Research and Industrial Application Scenarios


Allosteric Modulator Development Targeting Muscarinic and Related GPCRs

Based on the >200-fold potency enhancement observed for bis(dichlorobenzyl)-containing allosteric modulators at M₂-cholinoceptors (EC₅₀ = 4.7 μM) relative to non-halogenated parent scaffolds [1], Bis-(3,4-dichlorobenzyl)amine serves as a key synthetic intermediate for generating bivalent or symmetrical allosteric ligands. The compound provides two equivalent 3,4-dichlorobenzyl moieties that can be elaborated into pharmacologically active derivatives through N-functionalization or incorporation into larger heterocyclic frameworks. Users investigating allosteric modulation of GPCRs or other receptor systems where symmetrical bis-benzyl architectures enhance target engagement may utilize this compound as a building block for SAR exploration.

Structure-Activity Relationship Studies of Halogen-Dependent Potency

The quantifiable 4.7-fold potency differential between 3,4-dichlorobenzyl and 2,4-dichlorobenzyl substitution patterns (IC₅₀ 4.7 μM vs 22 μM) [1] positions Bis-(3,4-dichlorobenzyl)amine as a reference compound for systematic halogen-position SAR studies. Researchers investigating how chlorine substitution patterns influence target binding, lipophilicity (logP modulation), or metabolic stability may employ this compound alongside its regioisomeric analogs to delineate the structural determinants of biological activity. The symmetrical bis-substituted architecture also enables investigation of additive versus cooperative effects of dual pharmacophoric elements.

Synthetic Methodology Development for Sterically Hindered Secondary Amines

Bis-(3,4-dichlorobenzyl)amine represents a sterically demanding secondary amine scaffold due to the presence of two ortho-chlorine-substituted benzyl groups. Its synthesis via reductive amination of 3,4-dichlorobenzyl halides [1] provides a model system for optimizing reaction conditions (catalyst selection, solvent systems, temperature profiles) applicable to the preparation of other hindered secondary and tertiary amines. Method development studies focused on improving yield and selectivity for bis-benzylamine formation may utilize this compound as a representative substrate, with implications for scaling analogous transformations in medicinal chemistry workflows.

Quality Control and Purity Assessment Protocol Development

The defined analytical signatures of Bis-(3,4-dichlorobenzyl)amine—including characteristic ¹H NMR aromatic doublets at δ 7.2–7.5 ppm and the InChI Key FOYYMBCHBJLCRC-UHFFFAOYSA-N [1]—coupled with documented impurity concerns regarding residual halide precursors [1], make this compound suitable for developing and validating analytical methods for dichlorobenzylamine-containing substances. Applications include establishing HPLC-MS protocols for impurity profiling, validating NMR-based identity confirmation procedures, and defining acceptance criteria for research-grade versus high-purity (>98%) material specifications.

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